4-Bromo-2-chloro-1-(difluoromethyl)benzene
Description
Significance of Halogenated Benzene (B151609) Derivatives as Synthetic Scaffolds
Halogenated benzene derivatives are fundamental building blocks in organic synthesis. The introduction of halogen atoms onto a benzene ring significantly alters the compound's chemical properties, transforming the relatively inert hydrocarbon into a versatile intermediate for a multitude of subsequent reactions. These halogen atoms act as crucial "handles" for chemists, providing specific sites for further functionalization.
One of the most powerful applications of halogenated benzenes is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov In these reactions, the carbon-halogen bond can be selectively activated by a metal catalyst (commonly palladium) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This capability is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from simpler precursors. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can also be exploited for sequential, site-selective modifications on polyhalogenated rings. researchgate.netacs.org
The utility of these scaffolds extends directly to the synthesis of a vast array of commercially important substances, including pharmaceuticals, agrochemicals, dyes, and specialty polymers. For instance, chlorobenzene (B131634) is a precursor in the production of certain pesticides, while bromobenzene (B47551) derivatives are common intermediates in the synthesis of pharmaceutical drugs.
The Role of Fluorine and Difluoromethyl Moieties in Chemical Design
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.
The difluoromethyl group (CHF₂) is of particular importance due to its unique electronic properties. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. princeton.edu This means it can mimic the function of these common biological motifs while offering distinct advantages. The highly polarized C-H bond in the difluoromethyl group allows it to act as a lipophilic hydrogen bond donor, a characteristic that can enhance a drug's interaction with its target protein. researchgate.net
Compared to the more common trifluoromethyl group (CF₃), the difluoromethyl group offers a more subtle modification of properties. It provides a smaller increase in lipophilicity and retains a hydrogen-bond-donating capability that the trifluoromethyl group lacks. researchgate.net This allows for fine-tuning of a molecule's properties to achieve the desired balance of potency and pharmacokinetics.
Contextualizing 4-Bromo-2-chloro-1-(difluoromethyl)benzene within Polyhalogenated Aromatic Chemistry
Polyhalogenated aromatic hydrocarbons (PAHs) are organic compounds that contain multiple halogen atoms attached to an aromatic ring system. These compounds are of great interest due to their diverse chemical reactivity and potential applications. This compound is a prime example of a polyhalogenated aromatic compound, featuring three distinct types of substituents on the benzene ring.
The presence of multiple, different halogens (bromine and chlorine) provides distinct reactive centers. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This difference in reactivity allows for selective, stepwise functionalization of the molecule. A reaction can be performed at the bromine position while leaving the chlorine atom intact for a subsequent, different transformation. This regioselective control is highly valuable in the synthesis of complex, multi-substituted aromatic compounds.
Overview of Research Directions for Substituted Difluoromethylbenzenes
Research involving substituted difluoromethylbenzenes is expanding, driven largely by their potential in drug discovery and the development of novel functional materials. Key research directions include:
Medicinal Chemistry and Agrochemicals: A primary focus is the synthesis of new bioactive molecules. The difluoromethyl group is incorporated into potential drug candidates to improve their metabolic stability and binding affinity. princeton.edunih.gov Researchers are actively exploring difluoromethylbenzene derivatives as scaffolds for new therapeutics and pesticides.
Development of Novel Synthetic Methods: There is ongoing research into new and more efficient ways to introduce the difluoromethyl group onto aromatic rings. This includes the development of novel difluoromethylating reagents and catalytic systems, such as those based on photoredox catalysis. researchgate.netrsc.org These advancements aim to make difluoromethylated compounds more accessible for a wider range of applications.
Late-Stage Functionalization: A significant trend is the "late-stage" introduction of the difluoromethyl group into complex, drug-like molecules. rsc.org This strategy allows chemists to quickly generate a variety of analogues from a common advanced intermediate, accelerating the drug discovery process.
Materials Science: While less prominent than their pharmaceutical applications, fluorinated aromatic compounds are also explored for their potential use in materials science, for example, in the synthesis of liquid crystals and polymers with specific thermal or electronic properties.
Physicochemical Properties
Precise experimental data for this compound is not widely available in public literature. The data presented below is for the closely related isomer, 2-Bromo-4-chloro-1-(difluoromethyl)benzene (CAS No. 1261476-50-9) , and serves as an illustrative example of the expected properties for this class of compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrClF₂ | americanelements.combiosynth.com |
| Molecular Weight | 241.46 g/mol | americanelements.combiosynth.com |
| Appearance | Colorless to light yellow liquid | chemicalbook.com |
| Boiling Point (Predicted) | 236.5 ± 35.0 °C | chemicalbook.com |
| Density (Predicted) | 1.659 ± 0.06 g/cm³ | chemicalbook.com |
| Storage Temperature | 2-8°C under inert gas | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDKWKXUJCNIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Chloro 1 Difluoromethyl Benzene and Analogous Systems
Strategic Approaches to Introducing Halogen Substituents on the Aromatic Ring
The introduction of bromine and chlorine onto an aromatic ring that already bears substituents, such as a difluoromethyl group, is governed by the directing effects of the existing groups. Both halogens and the difluoromethyl group are deactivating towards electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions. The synthesis of a specific isomer like 4-bromo-2-chloro-1-(difluoromethyl)benzene necessitates control over this regioselectivity.
Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which serve as crucial intermediates in organic synthesis. mdpi.com The regioselectivity of the reaction is highly dependent on the nature of the substituents already present on the aromatic ring, the choice of brominating agent, and the reaction conditions. mdpi.com For a substrate like 2-chloro-1-(difluoromethyl)benzene, both the chloro and difluoromethyl groups are ortho, para-directing. Therefore, direct bromination would likely yield a mixture of isomers.
To achieve high regioselectivity, various protocols have been developed. For instance, the use of N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (B95107) or ionic liquids can offer high selectivity. mdpi.com Zeolites have also been employed to induce high para-selectivity in the bromination of certain aromatic compounds. mdpi.com The choice of catalyst is also critical; common catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarize the Br-Br bond in elemental bromine to generate a potent electrophile. msu.edugoogle.com
In a hypothetical synthesis targeting this compound, if one were to start with 2-chloro-1-(difluoromethyl)benzene, the primary positions for bromination would be C4 and C6. Achieving selectivity for the C4 position would require carefully optimized conditions to favor the sterically less hindered para position relative to the chloro group.
Similar to bromination, electrophilic chlorination with reagents like chlorine gas (Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is a standard method for introducing a chlorine atom onto a benzene (B151609) ring. msu.edu The directing effects of existing substituents are the primary consideration for achieving regiocontrol.
If the synthetic strategy involved chlorinating a precursor such as 4-bromo-1-(difluoromethyl)benzene, the ortho, para-directing nature of the bromo and difluoromethyl groups would direct the incoming chloro electrophile. The bromine at C4 and the difluoromethyl group at C1 would both direct chlorination to the C2 and C6 positions. Separating the resulting 2-chloro and 6-chloro isomers would likely be necessary.
Constructing a polysubstituted benzene like this compound from simple precursors requires a retrosynthetic approach, carefully considering the order of reactions to ensure the correct placement of each substituent. libretexts.org
A plausible synthetic route could begin with a commercially available disubstituted benzene, such as 3-chloronitrobenzene. The synthesis would proceed as follows:
Bromination : The first step would be the bromination of 3-chloronitrobenzene. The nitro group is a strong meta-director, while the chloro group is an ortho, para-director. The combined directing effects would favor the introduction of bromine at the C4 position, yielding 1-bromo-5-chloro-2-nitrobenzene.
Reduction : The nitro group can then be reduced to an amine using standard conditions, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, to produce 4-bromo-2-chloroaniline.
Sandmeyer Reaction : The resulting aniline can be converted to an aryldiazonium salt, which is a versatile intermediate. A subsequent Sandmeyer-type reaction could be used to install the difluoromethyl group or a precursor. However, direct difluoromethylation via a Sandmeyer reaction is not a standard transformation.
Installation of Difluoromethyl Group : A more modern approach would be to convert the aniline to an aryl halide (e.g., 4-bromo-2-chloro-1-iodobenzene) via the Sandmeyer reaction. This aryl iodide would then be a suitable substrate for a transition metal-catalyzed difluoromethylation reaction, as detailed in the following section.
This multistep approach allows for unambiguous control over the substitution pattern, leveraging established and predictable chemical transformations.
Advanced Methods for Difluoromethyl Group Installation
The difluoromethyl (CF₂H) group has gained significant attention in medicinal and agrochemical chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for thiol or alcohol groups. princeton.edu Consequently, robust methods for its direct installation onto aromatic rings are of high value.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and they have been successfully adapted for the introduction of fluorinated groups. While palladium and copper catalysts are sometimes used, nickel catalysis has emerged as a particularly effective and versatile strategy for difluoromethylation. acs.orgnih.govrsc.org
These reactions typically involve the cross-coupling of an aryl halide (e.g., aryl bromide, chloride, or iodide) or triflate with a difluoromethyl source. nih.gov
Nickel-catalyzed protocols offer an efficient means for the difluoromethylation of a wide range of (hetero)aryl chlorides and bromides. nih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules. rsc.org
A common strategy involves a reductive cross-coupling pathway. The catalytic cycle is believed to start with the oxidative addition of the aryl halide to a Ni(0) complex. thieme-connect.deresearchgate.net This is followed by a process involving a difluoromethyl radical (•CF₂H), which is generated from a difluoromethyl source. thieme-connect.deresearchgate.net The trapping of this radical by the nickel complex and subsequent reductive elimination affords the desired difluoromethylated arene. princeton.edu
Various difluoromethyl sources can be employed in these reactions:
Chlorodifluoromethane (ClCF₂H) : An abundant and inexpensive C1 building block. nih.gov
Bromodifluoromethane (BrCF₂H) : A commercially available reagent that can serve as a direct source of the •CF₂H radical. princeton.edu
Difluoromethyl 2-pyridyl sulfone : A crystalline, sustainably sourced reagent. nih.gov
Difluoromethyl zinc reagents : Stable and isolable reagents, such as (DMPU)₂Zn(CF₂H)₂, can be used in combination with a nickel catalyst for difluoromethylation at room temperature. nih.gov
The utility of nickel catalysis has been demonstrated in the difluoromethylation of various aryl chlorides and bromides with high efficiency, even on a gram scale. researchgate.net For the synthesis of this compound, a suitable precursor like 4-bromo-2-chloro-1-iodobenzene or 1,4-dibromo-2-chlorobenzene could be subjected to these nickel-catalyzed conditions to install the CF₂H group regioselectively.
Table 1: Examples of Nickel-Catalyzed Difluoromethylation of Aryl Halides
| Aryl Halide Substrate | Difluoromethyl Source | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | ClCF₂H | NiCl₂(dme)/dtbbpy | DMA | 60 | 95 |
| 2-Bromonaphthalene | BrCF₂H | NiBr₂·diglyme/dtbbpy | DMA | 23 | 89 |
| 4-Bromoacetophenone | (py)₂SO₂CF₂H | NiCl₂(glyme)/dtbbpy | DMA | 80 | 78 |
| 1-Iodo-4-methoxybenzene | (DMPU)₂Zn(CF₂H)₂ | Ni(acac)₂/dppf | NMP | 25 | 92 |
Data compiled from various sources for illustrative purposes.
Transition Metal-Catalyzed Difluoromethylation of Aryl Halides
Palladium-Catalyzed Approaches for C(sp2)–CF2H Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in the formation of carbon-difluoromethyl bonds has been an area of active development. These methods offer a direct route to introduce the CF2H group onto an aromatic ring, often with high efficiency and functional group tolerance.
Recent advancements have led to the development of palladium-catalyzed difluoromethylation of a range of aryl halides, including chlorides, bromides, and iodides, under mild conditions. nih.govnih.gov For instance, a general method for the site-specific difluoromethylation of heteroaryl halides has been established, showcasing the versatility of this approach. nih.gov The choice of ligand is crucial for the success of these transformations. Bidentate bisphosphine ligands with a wide bite angle, such as DPEPhos, have been shown to improve reaction yields. nih.gov
Two effective catalyst systems have been identified for the palladium-catalyzed difluoromethylation of aryl chlorides and bromides using (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source. The first system employs Pd(dba)2 with BrettPhos as the ligand, while the second utilizes Pd(PtBu3)2. nih.govnsf.gov Both catalysts provide good yields for a variety of difluoromethylated arenes. nih.gov These methods are compatible with both electron-donating and electron-withdrawing substituents on the aryl halide. nsf.gov
The Negishi cross-coupling reaction provides another powerful tool for this transformation. The reaction of aryl iodides and bromides with a (difluoromethyl)zinc reagent, often stabilized with a diamine like TMEDA, in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like DPPF, yields the corresponding difluoromethylated aromatic compounds. researchgate.net An advantage of using (difluoromethyl)zinc reagents is the efficient transmetalation of the difluoromethyl group to the palladium catalyst without the need for an activator. researchgate.net
Furthermore, palladium catalysis can be involved in novel coupling reactions. For example, a palladium difluorocarbene-involved catalytic coupling with terminal alkynes has been reported, utilizing the inexpensive industrial raw material chlorodifluoromethane (ClCF2H) as the difluorocarbene precursor. chinesechemsoc.org This method circumvents the radical pathways often encountered in such couplings. chinesechemsoc.org
Table 1: Examples of Palladium-Catalyzed Difluoromethylation of Aryl Halides
| Aryl Halide Substrate | Difluoromethyl Source | Catalyst System | Ligand | Yield (%) | Reference |
| Heteroaryl Halides | [(SIPr)Ag(CF2H)] | Pd(dba)2 | DPEPhos | 80 | nih.gov |
| Aryl Chlorides/Bromides | TMSCF2H | Pd(dba)2 | BrettPhos | Good | nih.gov |
| Aryl Chlorides/Bromides | TMSCF2H | Pd(PtBu3)2 | - | Good | nih.gov |
| Aryl Iodides/Bromides | (TMEDA)Zn(CF2H)2 | Pd(dba)2 | DPPF | Good to Excellent | researchgate.net |
| Terminal Alkynes | ClCF2H | Palladium | Xantphos | Up to 95 | chinesechemsoc.org |
Radical Difluoromethylation Strategies for Aromatic Systems
Radical difluoromethylation offers a complementary approach to the synthesis of difluoromethylated arenes. These reactions often proceed under mild conditions and can be initiated by various methods, including photoredox catalysis.
The direct introduction of a difluoromethylthio group (-SCF2H) to arenes can be achieved through a metal-catalyst-free, redox-neutral method using a shelf-stable and readily available reagent, PhSO2SCF2H, under visible light irradiation. chinesechemsoc.org This light-mediated protocol successfully converts a broad spectrum of arenes and heteroarenes to difluoromethylthioethers. chinesechemsoc.org
Electrophilic and Nucleophilic Difluoromethylation Pathways
Both electrophilic and nucleophilic difluoromethylating agents have been developed to introduce the CF2H group into organic molecules.
Nucleophilic Difluoromethylation:
Nucleophilic difluoromethylation typically involves the transfer of a difluoromethyl anion equivalent to an electrophilic substrate. A facile and efficient nucleophilic difluoromethylation of primary alkyl halides has been achieved using difluoromethyl phenyl sulfone as a "CF2H-" equivalent. nih.govyoutube.com (Difluoromethyl)trimethylsilane (TMSCF2H) is another valuable difluoromethylating agent for heteroatom-based electrophiles. acs.org
The activation of aromatic diaryl isoxazoles with strong electron-withdrawing groups has enabled the regioselective and diastereoselective difluoromethylation at the 5-position of isoxazoles using Me3SiCF2H. researchgate.net
Electrophilic Difluoromethylation:
Electrophilic difluoromethylating agents are designed to react with nucleophilic substrates. These reagents can conveniently introduce difluoromethyl groups into electron-rich sites of molecules. youtube.com
Deoxyfluorination and Difluorocarbene-Based Methodologies
Deoxyfluorination:
Deoxyfluorination of aldehydes is a well-established strategy for the synthesis of difluoromethyl compounds. libretexts.org This method involves the conversion of a carbonyl group directly into a CF2H group. Various reagents have been developed for this purpose, including diethylaminosulfur trifluoride (DAST) and its derivatives. wisc.edu More recently, methods utilizing KF as the fluorine source for the direct deoxyfluorination of alcohols have been developed, proceeding through the in situ generation of highly active CF3SO2F. reddit.com
Difluorocarbene-Based Methodologies:
Difluorocarbene (CF2) is a versatile reactive intermediate for the synthesis of difluoromethylated compounds. It can be generated from various precursors, including the inexpensive industrial raw material chlorodifluoromethane (ClCF2H). chinesechemsoc.org Difluorocarbene can insert into a variety of bonds, including C-H and Si-H bonds, to form difluoromethylated products.
A method for assembling gem-difluorinated molecules from a difluorocarbene, a nucleophile, and an electrophile has been proposed, where the difluorocarbene acts as a bipolar CF2 unit. (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) has been identified as an effective source for the generation of difluorocarbene under mild conditions.
Organometallic Intermediates in Synthesis
Formation and Reactivity of Grignard Reagents from Halogenated Benzenes
Grignard reagents, with the general formula RMgX, are highly reactive organomagnesium compounds that are invaluable in organic synthesis for the formation of new carbon-carbon bonds. They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).
The formation of Grignard reagents from aryl halides, including dihalogenated benzenes, is a common practice. For instance, an experimental procedure for the Grignard reaction of 1-bromo-4-chlorobenzene with DMF has been documented. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.
Substituent Effects on Grignard Reagent Formation (e.g., Ortho-Chlorine Influence)
The formation of Grignard reagents can be significantly influenced by the nature of the halogen and other substituents on the aromatic ring. Generally, the reactivity of the halide follows the order I > Br > Cl. Consequently, Grignard reagents derived from aryl chlorides are more challenging to prepare than those from aryl bromides or iodides.
The presence of an ortho-chlorine substituent, as in the precursor to this compound, introduces specific challenges. The electron-withdrawing nature of the chlorine atom can decrease the reactivity of the adjacent carbon-bromine bond towards magnesium insertion. This is due to the inductive effect of the chlorine, which reduces the electron density at the reaction center.
To overcome the difficulty in forming Grignard reagents from less reactive aryl chlorides, various activation methods and reaction conditions can be employed. These include using a higher boiling solvent like THF and activating the magnesium surface. In the case of dihalogenated benzenes where one halogen is bromine and the other is chlorine, the Grignard reagent will preferentially form at the more reactive carbon-bromine bond, leaving the chlorine atom intact. This chemoselectivity is crucial for the synthesis of intermediates like (2-chloro-4-bromophenyl)magnesium bromide.
Table 2: Reactivity of Halogens in Grignard Reagent Formation
| Halogen | Reactivity | Ease of Formation |
| Iodine (I) | Highest | Easiest |
| Bromine (Br) | Intermediate | Moderate |
| Chlorine (Cl) | Lowest | Most Difficult |
Lithium-Halogen Exchange Processes for Organolithium Intermediates
The generation of organolithium intermediates through lithium-halogen exchange is a cornerstone of modern organometallic chemistry, providing a powerful method for carbon-carbon bond formation. byu.edu This reaction facilitates the conversion of an organic halide into a highly reactive organolithium species by treatment with an existing organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). byu.edu The process involves the exchange of the halogen atom on the substrate with the lithium atom from the reagent. byu.edu
For polysubstituted aromatic systems like this compound, the selectivity of the exchange is of paramount importance. The rate of lithium-halogen exchange is highly dependent on the halogen, following the general trend I > Br > Cl > F. wikipedia.org Consequently, in a molecule containing both bromine and chlorine atoms, the exchange is kinetically favored at the more reactive carbon-bromine bond. This selectivity allows for the regioselective formation of a specific organolithium intermediate. In the case of this compound, treatment with an alkyllithium reagent is expected to selectively yield the 2-chloro-4-lithio-1-(difluoromethyl)benzene intermediate, leaving the chloro-substituent intact.
The mechanism of the lithium-halogen exchange has been the subject of extensive study. One widely supported pathway involves the formation of an intermediate "ate-complex," where the carbanionic portion of the organolithium reagent attacks the halogen atom on the aromatic ring. wikipedia.orgharvard.edu This reaction is typically very fast, in some cases exceeding the rate of proton transfer, and is usually conducted at cryogenic temperatures, such as -78 °C, in ethereal solvents like tetrahydrofuran (THF) or diethyl ether to ensure the stability of the highly reactive organolithium product. byu.eduwikipedia.orgharvard.edu
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Halogen Reactivity Trend | I > Br > Cl >> F wikipedia.org | Enables selective exchange at the bromine position over the chlorine. |
| Common Reagents | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi). | n-BuLi is a common choice for aryl bromides. |
| Typical Solvents | Ethereal solvents (THF, Diethyl ether). byu.edu Non-ethereal solvents (e.g., dichloromethane) can be used for specific applications. byu.edu | THF is standard for stabilizing the resulting organolithium intermediate. |
| Reaction Temperature | Low temperatures, typically -78 °C or below. byu.edu | Crucial for preventing side reactions and decomposition of the lithiated species. |
The resulting aryllithium species is a potent nucleophile and a strong base, enabling a wide array of subsequent reactions. It can be trapped with various electrophiles to introduce diverse functional groups, making it a critical intermediate in the synthesis of complex, polysubstituted aromatic compounds.
Modern Synthetic Techniques for Scalability and Efficiency
To meet the demands of industrial production, modern synthetic chemistry has increasingly focused on developing methodologies that offer enhanced scalability, efficiency, and safety over traditional batch processing. Techniques such as flow chemistry are at the forefront of this evolution, addressing many of the limitations associated with large-scale organometallic reactions. These advanced methods provide superior control over critical reaction parameters, leading to improved yield, purity, and operational safety.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, has emerged as a transformative technology for handling highly reactive intermediates. youtube.com This approach offers significant advantages for fast and exothermic processes like lithium-halogen exchange reactions. youtube.com
The high surface-area-to-volume ratio inherent in microreactors allows for extremely efficient heat transfer. youtube.com This mitigates the formation of localized hot spots in highly exothermic organometallic reactions, which can lead to side reactions and reduced selectivity in conventional batch reactors. youtube.com Consequently, reactions that require cryogenic conditions in batch can often be performed at higher temperatures in flow systems, improving energy efficiency and throughput. youtube.com
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Heat Transfer | Poor; dependent on vessel surface area. Risk of thermal runaway. | Excellent; high surface-area-to-volume ratio prevents hot spots. youtube.com |
| Mixing | Often inefficient, leading to localized concentration gradients. | Rapid and efficient due to small channel dimensions. |
| Handling of Unstable Intermediates | Generated and stored in bulk, posing safety risks. | Generated and consumed "on-demand" in small quantities, enhancing safety. youtube.combeilstein-journals.org |
| Scalability | Difficult; requires re-optimization of reaction conditions. | Straightforward; achieved by running the system for longer periods ("numbering-up"). mit.edu |
| Process Control | Limited control over temperature and concentration profiles. | Precise control over residence time, temperature, and stoichiometry. youtube.com |
The application of flow chemistry to the synthesis of fluorinated aromatic compounds is particularly advantageous. beilstein-journals.orgmit.edu The precise control offered by flow reactors allows for clean and high-yield transformations involving sensitive fluorinated moieties, making it an ideal technology for the scalable and efficient synthesis of this compound and its derivatives.
Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Chloro 1 Difluoromethyl Benzene
Reactivity of the Aryl Bromide and Chloride Moieties
The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, provides an opportunity for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy and greater ease of oxidative addition of palladium(0) into the C-Br bond. This reactivity difference is a cornerstone for selectively modifying the 4-position of the molecule.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the differential reactivity of the aryl halides in 4-Bromo-2-chloro-1-(difluoromethyl)benzene can be exploited for selective synthesis.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming biaryl compounds by coupling an organoboron compound with an organic halide. For this compound, the reaction can be controlled to occur selectively at the more reactive C-Br bond. nih.govnih.gov This allows for the synthesis of various 2-chloro-4-aryl-1-(difluoromethyl)benzene derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield. nih.gov
| Arylboronic Acid Coupling Partner | Potential Product | Catalyst System (General) |
|---|---|---|
| Phenylboronic acid | 2-Chloro-4-phenyl-1-(difluoromethyl)benzene | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-1-(difluoromethyl)benzene | Pd(dppf)Cl₂ / Base (e.g., Cs₂CO₃) |
| 3-Pyridinylboronic acid | 4-(2-Chloro-1-(difluoromethyl)phenyl)pyridine | Pd(OAc)₂ / Ligand (e.g., SPhos) / Base |
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted olefins. beilstein-journals.orgrsc.org Similar to the Suzuki coupling, the reaction with this compound is expected to proceed preferentially at the C-Br bond. elsevierpure.com This pathway enables the introduction of various vinyl groups at the 4-position of the benzene (B151609) ring. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.org
| Alkene Coupling Partner | Potential Product | Catalyst System (General) |
|---|---|---|
| Styrene | (E)-1-(2-Chloro-4-(difluoromethyl)phenyl)-2-phenylethene | Pd(OAc)₂ / P(o-tolyl)₃ / Base (e.g., Et₃N) |
| Methyl acrylate | Methyl (E)-3-(2-chloro-4-(difluoromethyl)phenyl)acrylate | PdCl₂(PPh₃)₂ / Base (e.g., KOAc) |
| 1-Hexene | 1-Chloro-2-(difluoromethyl)-4-((E)-hex-1-en-1-yl)benzene | Pd(dba)₂ / Ligand / Base |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. acs.orgresearchgate.net The Sonogashira coupling of this compound would selectively introduce an alkynyl group at the 4-position, yielding functionalized phenylacetylene (B144264) derivatives. nih.gov
| Alkyne Coupling Partner | Potential Product | Catalyst System (General) |
|---|---|---|
| Phenylacetylene | 1-Chloro-2-(difluoromethyl)-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) |
| Trimethylsilylacetylene | ((2-Chloro-4-(difluoromethyl)phenyl)ethynyl)trimethylsilane | Pd(PPh₃)₄ / CuI / Base (e.g., piperidine) |
| 1-Heptyne | 1-Chloro-2-(difluoromethyl)-4-(hept-1-yn-1-yl)benzene | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.orgyoutube.com The difluoromethyl group (-CHF₂) is moderately electron-withdrawing, which activates the benzene ring towards nucleophilic attack. In this compound, the -CHF₂ group is positioned ortho to the bromine and para to the chlorine, thereby activating both halogen atoms for substitution by stabilizing the intermediate Meisenheimer complex. libretexts.org
The reaction's regioselectivity depends on several factors, including the intrinsic leaving group ability (generally Br > Cl) and the specific reaction conditions. A strong nucleophile can displace either the bromide or the chloride, and in some cases, sequential substitution may be possible under controlled conditions. nih.gov
| Nucleophile | Potential Product (Assuming Substitution at C-Br) | Potential Product (Assuming Substitution at C-Cl) |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | 2-Chloro-4-methoxy-1-(difluoromethyl)benzene | 4-Bromo-2-methoxy-1-(difluoromethyl)benzene |
| Sodium thiophenoxide (NaSPh) | 2-Chloro-1-(difluoromethyl)-4-(phenylthio)benzene | 4-Bromo-1-(difluoromethyl)-2-(phenylthio)benzene |
| Aniline (PhNH₂) | N-(2-Chloro-4-(difluoromethyl)phenyl)aniline | N-(4-Bromo-2-(difluoromethyl)phenyl)aniline |
Transformations Involving the Difluoromethyl Group
The difluoromethyl group itself is a site for unique chemical transformations, primarily involving the C-H bond.
Hydrogen Atom Transfer Reactions of the C-H Bond
The benzylic C-H bond in the difluoromethyl group is susceptible to hydrogen atom transfer (HAT) reactions. This process typically involves the generation of a radical species that can abstract the hydrogen atom, leading to the formation of an α,α-difluorobenzyl radical. rsc.org This reactive intermediate can then engage in various subsequent reactions, such as radical-radical coupling or addition to unsaturated systems. This strategy provides a pathway to functionalize the difluoromethyl moiety that is complementary to ionic pathways.
Functionalization of the Difluoromethyl Group
The acidic nature of the hydrogen atom in the -CHF₂ group allows for its deprotonation by a strong base, such as a lithiated amide or a Brønsted superbase, to generate a nucleophilic α,α-difluorobenzyl carbanion. researchgate.netacs.org This carbanion is a powerful synthon that can react with a wide range of electrophiles, enabling the construction of more complex difluoromethylene-linked structures. acs.org This method allows for the direct installation of various functional groups onto the difluoromethyl carbon.
| Electrophile | Potential Product | Base (General) |
|---|---|---|
| Benzaldehyde | 2-(4-Bromo-2-chlorophenyl)-2,2-difluoro-1-phenylethan-1-ol | Lithium diisopropylamide (LDA) |
| Iodomethane | 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene | Lithium tetramethylpiperidide (LTMP) |
| Trimethylsilyl chloride | ( (4-Bromo-2-chlorophenyl)difluoromethyl)trimethylsilane | s-Butyllithium |
Regioselective Functionalization of the Benzene Ring
Direct functionalization of the C-H bonds on the benzene ring of this compound via electrophilic aromatic substitution presents a significant challenge due to the electronic properties of the existing substituents. The bromine and chlorine atoms are deactivating yet ortho-, para-directing, while the difluoromethyl group is also deactivating and meta-directing.
The combined effect of these three deactivating groups makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles. Any potential electrophilic substitution would likely occur at the C-H positions at C-3 or C-5, which are meta to the -CHF₂ group and ortho to a halogen atom. However, achieving high regioselectivity is difficult, and such reactions would likely require harsh conditions, potentially leading to mixtures of products. mdpi.com More advanced strategies, such as directed ortho-metalation, might be required to achieve predictable and selective C-H functionalization, though specific applications to this substrate are not widely documented.
C-H Functionalization and Activation Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For a substrate like this compound, C-H activation would allow for the introduction of new functional groups without the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization is a prominent method that often relies on a directing group to control regioselectivity. nih.gov In this approach, a coordinating group on the substrate directs a palladium catalyst to a specific ortho C-H bond, leading to the formation of a cyclometalated intermediate. nih.gov This intermediate can then react with various coupling partners to form new C-C, C-N, or C-O bonds. nih.govnih.gov
Given the substitution pattern of this compound, a directing group would be necessary to achieve selective C-H activation at one of the three available C-H bonds. The electronic properties of the existing substituents (Cl, Br, CF₂H) would influence the reactivity of the adjacent C-H bonds. For instance, a two-step, one-pot C-H borylation–difluoromethylation protocol has been developed for arenes, which allows for site-selective functionalization and could be a viable strategy. rsc.org
Another approach involves platinum-group metals, which are known to activate C-H bonds. For example, platinum(0) complexes can react with benzene to form stable hydrido-phenyl complexes, demonstrating the feasibility of C-H activation even in non-activated arenes. acs.org While direct application to this compound is not documented, these established principles suggest that with an appropriate catalyst system, the C-H bonds on this molecule could serve as handles for further diversification.
Generation and Trapping of Aryne Intermediates for Diversification
Arynes are highly reactive intermediates derived from the formal removal of two adjacent substituents from an aromatic ring, resulting in a strained "triple" bond. They are valuable in synthesis as they readily react with a variety of trapping agents. rsc.org The 1,2-dihalo substitution pattern of this compound makes it a potential precursor to a difluoromethyl-substituted benzyne.
The generation of arynes from aryl halides is typically achieved by treatment with a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). The process involves proton abstraction ortho to one of the halogens, followed by elimination of a metal halide. Depending on which proton is removed (C3 or C5), two different aryne intermediates could potentially be formed from this compound.
Once generated, these reactive arynes can be "trapped" in situ with various reagents:
Cycloaddition Reactions: Arynes behave as powerful dienophiles in Diels-Alder reactions. Trapping with dienes like furan (B31954) yields bicyclic adducts.
Nucleophilic Addition: Nucleophiles can add to one of the sp-hybridized carbons of the aryne, followed by protonation, to yield substituted aromatic compounds.
σ-Bond Insertion: Arynes can insert into certain sigma bonds, leading to more complex structures.
This generation-and-trapping strategy allows the two halogen sites to be replaced with a diverse range of functionalities, significantly expanding the molecular complexity accessible from the starting material.
Derivatization to Access Diverse Compound Libraries
The halogen and difluoromethyl groups on the benzene ring serve as versatile handles for extensive derivatization, enabling the creation of large libraries of compounds for various applications, including medicinal chemistry.
Formation of O-Functionalized Benzoxaboroles and Siloxaboroles
Benzoxaboroles and their silicon analogues, benzosiloxaboroles, are important heterocyclic scaffolds in medicinal chemistry. researchgate.net Research has demonstrated the synthesis of O-functionalized benzosiloxaboroles from 4-bromo-2-chlorophenol, a precursor closely related to the title compound. rsc.orgrsc.org This established methodology can be adapted to derivatives of this compound.
The synthetic sequence begins with the protection of the phenol (B47542), followed by ortho-silylation and subsequent boronation via a lithium-halogen exchange. rsc.org This creates the core benzosiloxaborole structure. The key diversification step involves the O-functionalization of the resulting hydroxyl group. By reacting the potassium salt of the benzosiloxaborole with various electrophiles, a wide range of derivatives can be accessed. rsc.orgrsc.org
| Electrophile | Reagent Type | Functional Group Introduced | Reference |
| Substituted Benzoyl Chlorides | Acylating Agent | 6-Benzoate Ester | rsc.orgrsc.org |
| Substituted Benzenesulfonyl Chlorides | Sulfonylating Agent | 6-Benzenesulfonate Ester | rsc.orgrsc.org |
| Methyl Iodide | Alkylating Agent | 6-Methoxy | rsc.org |
| Diethylcarbamoyl Chloride | Carbamoylating Agent | 6-Diethylcarbamate | rsc.org |
This strategy allows for the systematic modification of the side chain attached to the benzosiloxaborole core, enabling the fine-tuning of properties for biological screening.
Synthesis of Aryl Ethers Containing Difluoroalkyl Groups
The introduction of difluoroalkyl groups into organic molecules is of significant interest in pharmaceutical and agrochemical sciences, as these moieties can enhance metabolic stability and binding affinity. beilstein-journals.org Aryl ethers containing such groups can be synthesized from phenolic precursors using several methods. A phenol derived from this compound could be used in these reactions to generate a library of difluoromethylated aryl ethers.
One efficient method involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. This reaction proceeds under mild conditions and provides structurally unique aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgresearchgate.net Another versatile approach uses difluoromethyltriflate (HCF₂OTf), a readily available reagent, which reacts rapidly with phenols at room temperature to form aryl difluoromethyl ethers. nih.gov This method is tolerant of a wide range of functional groups, including esters, amides, ketones, and aryl halides. nih.gov A more recent development utilizes inexpensive bromo(difluoro)acetic acid for the difluoromethylation of phenols, offering a streamlined, single-step process. rsc.org
| Reagent | Product Type | Key Features | Reference |
| Halothane | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether | Mild conditions, no transition metal catalyst needed | beilstein-journals.orgresearchgate.net |
| Difluoromethyltriflate (HCF₂OTf) | Aryl difluoromethyl ether (ArOCF₂H) | Fast reaction at room temperature, broad functional group tolerance | nih.gov |
| Bromo(difluoro)acetic acid | Aryl difluoromethyl ether (ArOCF₂H) | Inexpensive reagent, streamlined single-step protocol | rsc.org |
These methods provide robust and flexible routes to a variety of aryl ethers containing difluoroalkyl groups, leveraging the phenolic functionality to build diverse molecular libraries.
Application As a Synthetic Intermediate in Complex Molecule Construction
Building Block for Multisubstituted Aromatic Scaffolds
The arrangement of substituents on the 4-Bromo-2-chloro-1-(difluoromethyl)benzene ring makes it an excellent starting point for creating polysubstituted aromatic compounds. The difluoromethyl group is strongly electron-withdrawing and, along with the halogens, deactivates the ring towards electrophilic aromatic substitution. However, these groups direct incoming electrophiles to specific positions. In electrophilic aromatic substitution reactions, the positions ortho and para to the activating groups and meta to the deactivating groups are generally favored. Given that all substituents (bromo, chloro, difluoromethyl) are deactivating, any further substitution would be challenging but would be directed by the combined influence of these groups.
More significantly, the bromine and chlorine atoms provide sites for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is typically more reactive in palladium-catalyzed couplings) allows for sequential, site-selective functionalization. For instance, a Suzuki, Stille, or Sonogashira coupling could be performed selectively at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach enables the precise introduction of diverse functional groups, leading to highly elaborate and specifically substituted aromatic scaffolds.
Table 1: Potential Sequential Cross-Coupling Reactions
| Step | Reaction Type | Reactive Site | Potential Reagent | Introduced Group |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-Br | Arylboronic acid | Aryl group |
| 2 | Buchwald-Hartwig Amination | C-Cl | Amine | Amino group |
| 1 | Sonogashira Coupling | C-Br | Terminal alkyne | Alkynyl group |
| 2 | Heck Coupling | C-Cl | Alkene | Alkenyl group |
Precursor for Elaborate Fluorinated Aromatic Compounds
Molecules containing fluoroalkyl groups are of significant interest in pharmaceutical and agrochemical sciences because the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.org The difluoromethyl group (CF2H) in this compound is a key feature that makes this compound a valuable precursor for more complex fluorinated aromatics. The CF2H group can act as a bioisostere for hydroxyl, thiol, or amine functionalities and can participate in hydrogen bonding.
Starting with this compound, the bromo and chloro substituents can be replaced or modified without altering the core difluoromethylbenzene structure. This allows for the synthesis of a library of diverse fluorinated molecules. For example, the bromine atom can be converted into other functional groups through lithium-halogen exchange followed by quenching with an electrophile, or through various transition-metal-catalyzed reactions. This versatility allows chemists to build upon the fluorinated core, adding functionalities required for biological activity or specific material properties. The synthesis of various aryl fluoroalkyl ethers and other difluoromethylene compounds highlights the importance of building blocks that contain these motifs. beilstein-journals.org
Contribution to the Synthesis of Compounds of Academic Interest (e.g., agrochemical intermediates)
The structural motifs present in this compound—a halogenated aromatic ring bearing a difluoromethyl group—are frequently found in biologically active compounds, including pesticides and herbicides. The trifluoromethoxy group (OCF3), a related fluorinated substituent, is found in several registered pesticides. beilstein-journals.org Similarly, the difluoromethyl group is increasingly incorporated into molecules in agrochemical research to enhance their efficacy and metabolic profile. beilstein-journals.org
This intermediate can be used to synthesize novel potential agrochemicals for screening purposes. The presence of halogens allows for the introduction of various toxophores or pharmacophores through established synthetic routes. The difluoromethyl group, in particular, is valued for its electronic properties and its ability to improve the uptake and transport of a molecule in vivo. beilstein-journals.org Therefore, this compound serves as a key starting material for creating candidate compounds in agrochemical discovery programs.
Intermediate in the Preparation of Complex Organic Structures (e.g., benzylbenzenes, benzophenones)
This compound is a versatile intermediate for synthesizing more complex structures such as substituted benzylbenzenes and benzophenones. These larger molecular frameworks are common in medicinal chemistry and materials science. nih.gov
Synthesis of Benzylbenzenes: A common route to benzylbenzenes involves the reduction of the corresponding benzophenone (B1666685). google.com Alternatively, a Grignard reagent can be prepared from this compound by reacting it with magnesium. This organometallic intermediate can then react with an aromatic aldehyde in a nucleophilic addition reaction to form a diaryl carbinol. Subsequent reduction or dehydration/hydrogenation of this alcohol yields the target benzylbenzene structure. This pathway allows the difluoromethylphenyl moiety to be coupled with a wide variety of other aromatic rings. A process for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a related structure, involves the reduction of the intermediate benzophenone. google.comgoogle.com
Synthesis of Benzophenones: Benzophenones can be synthesized via Friedel-Crafts acylation. oregonstate.edugoogle.com To use this compound as a precursor, it could first be converted into a carboxylic acid derivative. For example, lithium-halogen exchange at the bromine position followed by carboxylation with carbon dioxide would yield 2-chloro-4-(difluoromethyl)benzoic acid. This acid could then be converted to the corresponding acyl chloride. The resulting acyl chloride can then be reacted with another aromatic compound (e.g., benzene (B151609), toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form a complex benzophenone bearing the 2-chloro-4-(difluoromethyl)phenyl group. nih.govgoogle.com
Table 2: Synthetic Pathways to Complex Structures
| Target Structure | Key Reaction | Role of this compound |
|---|---|---|
| Benzylbenzene derivative | Grignard Reaction / Reduction | Source of Grignard reagent or precursor to benzophenone |
| Benzophenone derivative | Friedel-Crafts Acylation | Precursor to the acylating agent (acyl chloride) |
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chloro 1 Difluoromethyl Benzene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. A standard approach to investigate this involves Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the optimized molecular geometry and the distribution of electron density. researchgate.net
A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive.
For 4-Bromo-2-chloro-1-(difluoromethyl)benzene, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed across the aromatic ring's π*-antibonding system. The electron-withdrawing nature of the chlorine, bromine, and difluoromethyl groups would influence the energies of these orbitals.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, negative potential would be expected around the halogen atoms due to their lone pairs, while the hydrogen atom of the difluoromethyl group would likely exhibit a region of positive potential.
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This table is illustrative, based on typical results from DFT calculations for similar halogenated benzene derivatives.
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability |
Conformational Analysis and Energetics
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary focus of conformational analysis is the rotation of the difluoromethyl group relative to the plane of the benzene ring.
Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the C-C bond between the benzene ring and the difluoromethyl group. This process identifies the rotational barriers and the structures of the minimum energy conformers (stable states) and transition states. The relative energies of these conformers determine their population distribution at a given temperature. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov
In the case of the difluoromethyl group attached to the benzene ring, the most stable conformation would likely be one that minimizes steric hindrance between the hydrogen and fluorine atoms of the difluoromethyl group and the adjacent chlorine atom on the ring. The energetics of these rotational conformers can be calculated with high accuracy, providing insight into the molecule's flexibility and the preferred orientation of its substituents.
Table 2: Hypothetical Relative Energies of Rotational Conformers of the Difluoromethyl Group This table illustrates the expected energetic landscape for the rotation of the CHF₂ group. Dihedral angle is defined by H-C-C-Cl.
| Conformer | Dihedral Angle (H-C-C-Cl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Staggered (Global Minimum) | 60° | 0.00 | 75 |
| Eclipsed (Transition State) | 0° | 2.5 | <1 |
| Staggered (Local Minimum) | 180° | 0.5 | 24 |
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the minimum energy pathway connecting reactants to products. chemrxiv.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and, consequently, its rate.
For this compound, theoretical calculations could be used to explore various potential reactions, such as nucleophilic aromatic substitution or reactions involving the difluoromethyl group. For a given reaction, computational chemists can:
Optimize the geometries of the reactants, products, and the transition state.
Calculate the activation energy (the energy difference between the reactants and the transition state).
Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products. chemrxiv.org
For instance, studying the substitution of the bromine atom would involve modeling the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the bromide ion. The calculated energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. Such automated reaction path search methods have proven capable of predicting and discovering new synthetic routes. researchgate.net
Theoretical Characterization of Intramolecular and Intermolecular Interactions
Noncovalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids. For this compound, several types of noncovalent interactions are of theoretical interest.
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile (a Lewis base). acs.org The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, opposite to the covalent bond. Both bromine and chlorine atoms in this compound can potentially act as halogen bond donors.
Theoretical studies can quantify the strength and directionality of these interactions. MEP calculations can visualize the σ-holes on the bromine and chlorine atoms, and further calculations can model the interaction energy between the molecule and various Lewis bases (e.g., anions, lone-pair-donating molecules). The strength of halogen bonds generally follows the trend I > Br > Cl > F, suggesting that the bromine atom in this molecule would be the more potent halogen bond donor. researchgate.net
The difluoromethyl (CHF₂) group is increasingly recognized as a unique functional group in medicinal chemistry, in part because it can act as a hydrogen bond donor. nih.govh1.coacs.org The C-H bond in the CHF₂ group is polarized by the two highly electronegative fluorine atoms, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. researchgate.net This property allows the CHF₂ group to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. nih.gov
The hydrogen bond donating capacity of the difluoromethyl group has been quantified using Abraham's solute ¹H NMR analysis, which determines the hydrogen bond acidity parameter, A. nih.govh1.coacs.org Studies on various difluoromethyl anisoles and thioanisoles have shown A values in the range of 0.085–0.126. nih.govh1.coacs.org This places the hydrogen bond donor strength of the Ar-O-CHF₂ moiety on a similar scale to that of thiophenol or aniline. nih.govacs.org
Computational models can be used to investigate these interactions by calculating the geometry and binding energy of hydrogen-bonded dimers, for example, between this compound and a hydrogen bond acceptor like water or acetone. These calculations can provide detailed information on the strength and nature of the C-H···O or C-H···N interactions formed by the difluoromethyl group.
Table 3: Comparison of Hydrogen Bond Acidity (A) for Different Functional Groups Data compiled from published studies on various aromatic compounds. nih.govh1.corsc.org
| Compound/Functional Group | Hydrogen Bond Acidity (A) | Comparison |
| Methylated Analogues (Ar-X-CH₃) | < 0.01 | Very weak H-bond donor |
| Aniline (Ar-NH₂) | ~0.07 | Moderate H-bond donor |
| Difluoromethyl Ethers (Ar-O-CHF₂) | ~0.10 | Good H-bond donor |
| Thiophenol (Ar-SH) | ~0.12 | Good H-bond donor |
| Phenol (B47542) (Ar-OH) | > 0.3 | Strong H-bond donor |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The analysis of one-dimensional NMR spectra provides critical information for the structural verification of 4-Bromo-2-chloro-1-(difluoromethyl)benzene.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a distinct signal for the difluoromethyl proton. The three aromatic protons appear as distinct multiplets due to their unique electronic environments and coupling interactions. The proton of the -CF₂H group typically appears as a triplet due to coupling with the two equivalent fluorine atoms.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum displays seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the difluoromethyl group is readily identifiable as a triplet due to one-bond coupling with the two fluorine atoms. The six aromatic carbons appear at chemical shifts influenced by the attached substituents (Bromo, Chloro, and difluoromethyl groups).
Fluorine-19 (¹⁹F) NMR: The ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, the spectrum shows a single signal for the two equivalent fluorine atoms of the -CF₂H group. This signal appears as a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift is characteristic of difluoromethyl groups attached to an aromatic ring.
A summary of typical NMR spectral data is presented below.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~7.78 | d | ~2.0 | Ar-H |
| ¹H | ~7.62 | dd | ~8.4, ~2.0 | Ar-H |
| ¹H | ~7.45 | d | ~8.4 | Ar-H |
| ¹H | ~6.70 | t | ~56.5 | CHF₂ |
| ¹⁹F | ~-110 | d | ~56.5 | CHF₂ |
| ¹³C | Aromatic signals | 6 x Ar-C | ||
| ¹³C | ~114 (triplet) | JC-F ~239 Hz | CHF₂ |
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the molecule, confirming the substitution pattern on the benzene (B151609) ring.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the difluoromethyl proton to the difluoromethyl carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of C₇H₄BrClF₂ is 239.9153 Da. uni.lu An experimental HRMS measurement would be expected to align closely with this value, confirming the molecular formula.
Predicted adduct ions for HRMS analysis are presented in the table below. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 240.92258 |
| [M+Na]⁺ | 262.90452 |
| [M-H]⁻ | 238.90802 |
| [M]⁺ | 239.91475 |
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any fragments containing these halogens will appear as characteristic isotopic patterns.
The primary fragmentation pathways would involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. Key fragmentation steps include:
Loss of a bromine radical: This would result in a prominent fragment ion [M-Br]⁺.
Loss of a chlorine radical: This would lead to the formation of an [M-Cl]⁺ fragment.
Loss of the difluoromethyl group: Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group can also occur.
Chromatographic Separations and Purity Determination
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the compound and any potential impurities. A typical method would involve a nonpolar capillary column (e.g., 5%-phenyl-methylpolysiloxane) with a temperature gradient to ensure good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would be appropriate. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.
These analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its identity, structure, and purity for research applications.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation, identification, and quantification of "this compound". These methods are applicable for both analytical purposes, such as purity assessment, and preparative applications, for isolating the compound from reaction mixtures.
Gas Chromatography (GC)
GC is a premier technique for the analysis of volatile and thermally stable compounds like "this compound". The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Analytical Applications: In an analytical context, GC coupled with a mass spectrometer (GC-MS) is a potent tool for the identification and quantification of "this compound". The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum offers a unique fragmentation pattern that confirms its molecular identity. The selection of the stationary phase is critical; non-polar phases like polydimethylsiloxane are often employed for the analysis of halogenated aromatic compounds.
Preparative Applications: Preparative GC can be employed to isolate small quantities of highly pure "this compound". This technique utilizes larger diameter columns to handle higher sample loads. By collecting the fraction corresponding to the elution time of the target compound, a purified sample can be obtained for further research or as a reference standard.
Illustrative GC-MS Parameters for Halogenated Benzene Analysis:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For "this compound", reversed-phase HPLC is the most common approach.
Analytical Applications: In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention of "this compound" is primarily governed by its hydrophobicity. The presence of the bromine, chlorine, and difluoromethyl groups increases its non-polar character, leading to significant retention on a reversed-phase column. The elution order of halogenated benzenes is influenced by the type and position of the halogen atoms, with retention generally increasing with the size of the halogen (F < Cl < Br < I).
Preparative Applications: Preparative HPLC is a widely used method for purifying larger quantities of "this compound". It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates. By collecting the eluent at the retention time of the target compound, pure fractions can be isolated.
Typical Reversed-Phase HPLC Conditions for Halogenated Aromatic Compounds:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While "this compound" is a liquid at room temperature, suitable solid derivatives can be synthesized to facilitate its structural elucidation by this technique.
The process involves several key steps:
Synthesis of a Crystalline Derivative: A suitable solid derivative of "this compound" must first be synthesized. This can be achieved through reactions that introduce functional groups capable of forming a stable crystal lattice, such as carboxylic acids, amides, or other planar aromatic systems that promote intermolecular interactions like hydrogen bonding or π-π stacking.
Crystal Growth: A single crystal of high quality is then grown from a solution of the purified derivative. This is often the most challenging step, requiring careful control of factors like solvent, temperature, and concentration.
Data Collection: The single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is collected by a detector.
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data through complex mathematical analysis. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
The information obtained from an X-ray crystal structure analysis is invaluable, providing precise bond lengths, bond angles, and torsional angles. This data offers an unambiguous confirmation of the compound's constitution and conformation in the solid state. For halogenated aromatic compounds, crystallographic data can also provide insights into intermolecular interactions, such as halogen bonding, which can influence the physical properties and reactivity of the compound.
Information Derived from X-ray Crystallography of a Suitable Derivative:
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds, providing detailed geometric information. |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Information on non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the crystal packing. |
Green Chemistry Principles in the Synthesis and Handling of Halogenated Difluoromethylated Aromatics
Development of Atom-Economical and Step-Economical Synthetic Routes
Atom economy and step economy are foundational concepts in green synthesis. Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product, while step economy favors syntheses with the fewest possible steps, which reduces solvent use, energy consumption, and waste from purification. acs.orglibretexts.org
| Metric | Traditional Multi-Step Synthesis (Hypothetical) | Modern C-H Functionalization Route (Potential) |
| Step Count | High (e.g., 3-5 steps) | Low (e.g., 1-2 steps) |
| Atom Economy | Often low due to stoichiometric reagents and byproducts. | Potentially high, as fewer atoms are wasted. |
| Key Reactions | Sequential Friedel-Crafts, halogenation, diazotization, etc. nih.govnih.gov | Direct C-H difluoromethylation. acs.org |
| Waste Generation | High (inorganic salts, multiple solvent/purification wastes). google.com | Low (reduced solvent and purification waste). |
Exploration of Sustainable Solvents and Reaction Media
Solvents account for the vast majority of mass in a typical chemical reaction and are a primary source of waste and environmental concern. nih.govwhiterose.ac.uk Many traditional solvents, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and dipolar aprotic solvents (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)), are flagged as hazardous due to their toxicity and environmental persistence. iaph.in
The principles of green chemistry drive the search for safer, more sustainable alternatives. This involves replacing hazardous solvents with benign alternatives, reducing the total volume of solvent used, or designing solvent-free reactions. nih.gov For the synthesis of halogenated aromatics, which often employs dipolar aprotic solvents, several greener replacements have been identified. whiterose.ac.uk
Bio-derived solvents are a particularly promising area. Cyrene™, derived from cellulose, is a biodegradable alternative to NMP and DMF. γ-Valerolactone (GVL), also produced from renewable resources, is another non-toxic substitute. Ethers like 2-Methyltetrahydrofuran (2-MeTHF) are considered greener replacements for tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) due to their lower toxicity and reduced tendency to form explosive peroxides. whiterose.ac.ukiaph.in In some cases, water can be used as a reaction medium, especially with the aid of surfactants or in biphasic systems, dramatically improving the environmental profile of the process. rwth-aachen.de
| Traditional Solvent | Primary Hazard(s) | Sustainable Alternative(s) | Source/Benefit |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity. iaph.in | Cyrene™, γ-Valerolactone (GVL) | Renewable (biomass-derived), biodegradable. whiterose.ac.uk |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity. iaph.in | Cyrene™, Dimethyl isosorbide (B1672297) (DMI) | Renewable (biomass-derived), lower toxicity. |
| Dichloromethane (DCM) | Carcinogen, high emissions. iaph.in | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate | 2-MeTHF is bio-derived; both have better safety profiles. google.com |
| Benzene (B151609) | Carcinogen. iaph.in | Toluene, Cyclopentyl methyl ether (CPME) | Toluene is less toxic; CPME is a safer ether. |
| Tetrahydrofuran (THF) | Peroxide formation. whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, less peroxide formation. iaph.in |
Catalyst Design for Reduced Environmental Impact
Catalysts are crucial for enabling chemical transformations, but their environmental impact must be considered. Many processes rely on catalysts containing precious metals like palladium, platinum, or rhodium, which are expensive, toxic, and sourced from limited reserves. Furthermore, reactions may require harsh conditions, leading to high energy consumption.
A key goal of green chemistry is to design catalysts with reduced environmental impact. This involves several strategies:
Replacing Precious Metals: There is a significant effort to replace precious metals with earth-abundant and less toxic alternatives like iron, copper, and manganese. google.com For fluorination reactions, copper-based catalysts have shown significant promise as an environmentally benign and economically attractive approach. acs.org
Heterogeneous Catalysis: Developing solid-phase (heterogeneous) catalysts that can be easily separated from the reaction mixture and reused is a core strategy. This not only conserves the catalytic material but also prevents contamination of the final product with residual metal, which is a major concern in pharmaceutical synthesis.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful green technology. acs.org These reactions can often be run at room temperature, reducing the energy input required. By using light to drive the reaction, photocatalysis can enable unique transformations under exceptionally mild conditions, often with high selectivity. The catalysts can be based on metals like iridium or ruthenium, but there is a growing interest in purely organic photocatalysts to further improve sustainability.
| Catalyst Strategy | Principle | Example Application | Environmental Benefit |
| Earth-Abundant Metals | Replacing precious metals (Pd, Pt, Ru) with common metals (Fe, Cu, Mn). google.com | Copper-catalyzed trifluoromethylation of α-haloketones. acs.org | Lower cost, reduced toxicity, greater resource availability. |
| Catalyst Reusability | Using heterogeneous catalysts or catalyst/solvent systems that can be recovered and reused. | A reusable catalyst/medium system for intramolecular C-H activation. | Waste reduction, conservation of resources, lower process cost. |
| Photocatalysis | Using visible light to drive reactions at ambient temperature. acs.org | Visible-light-mediated intramolecular oxy-difluoromethylation to form heterocycles. acs.org | Reduced energy consumption, mild reaction conditions, high selectivity. |
Future Research Trajectories and Emerging Opportunities
Novel Catalytic Systems for Selective Functionalization
The primary challenge and opportunity in the chemistry of 4-Bromo-2-chloro-1-(difluoromethyl)benzene lies in the selective functionalization of its two distinct carbon-halogen bonds. The C-Br bond is typically more reactive than the C-Cl bond in cross-coupling reactions. Future research will focus on developing novel catalytic systems that can precisely control and even reverse this inherent reactivity pattern.
Palladium and nickel-based catalysts are workhorses in cross-coupling chemistry, and their application to substrates like this compound is a promising avenue. Research is moving towards designing ligand systems that can fine-tune the catalyst's activity to discriminate between the C-Br and C-Cl bonds with high fidelity. For instance, merging nickel and photoredox catalysis can enable cross-electrophile coupling reactions under mild, room-temperature conditions, a method that could be adapted for this specific substrate. rsc.org A key goal is to achieve "switchable" selectivity, where the choice of catalyst, ligand, or reaction conditions dictates which halogen is targeted, allowing for the stepwise and controlled synthesis of complex, multi-substituted aromatic compounds from a single precursor.
| Catalytic Approach | Target Bond | Potential Reaction Type | Key Research Focus |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | C-Br (preferential) | Suzuki, Sonogashira, Buchwald-Hartwig | Developing ligands for enhanced C-Br/C-Cl selectivity. |
| Nickel-Catalyzed Cross-Coupling | C-Cl or C-Br | Kumada, Negishi | Exploiting lower cost of nickel; tuning for C-Cl activation. |
| Dual Photoredox/Nickel Catalysis | C-Br or C-Cl | Cross-electrophile coupling | Mild reaction conditions; functional group tolerance. rsc.org |
| Copper-Catalyzed Reactions | C-Br | Ullmann condensation, Glaser coupling | C-N and C-O bond formation. |
Integration with Data Science and Machine Learning for Reaction Prediction
The complexity of achieving selective functionalization on a multi-halogenated compound is an ideal problem for data science and machine learning (ML) applications. nih.govuni-muenster.de Future progress will be significantly accelerated by developing predictive models that can forecast reaction outcomes for this compound.
By creating datasets from high-throughput experiments on this compound and its analogs, researchers can train ML algorithms to predict key results like chemical yield and regioselectivity. rjptonline.org These models can analyze a wide array of parameters—including catalyst type, ligand structure, solvent, temperature, and substrate—to identify optimal conditions without exhaustive experimental screening. uni-muenster.de Techniques such as quantitative structure-activity relationship (QSAR) modeling can be adapted to create quantitative structure-reactivity relationships. nih.gov For example, models can be trained to predict the likelihood of C-Br versus C-Cl activation based on the electronic and steric features of different catalysts and coupling partners. This data-driven approach promises to reduce development time and uncover non-intuitive reaction conditions for achieving desired synthetic transformations. uni-muenster.de
| Machine Learning Model | Input Features | Predicted Output | Potential Impact |
|---|---|---|---|
| Random Forest / Gradient Boosting | Molecular fingerprints, catalyst properties, solvent descriptors, temperature | Reaction yield (%) | Rapid optimization of reaction conditions. |
| Neural Networks | Reactant structures (SMILES/graphs), reaction conditions | Regioselectivity (C-Br vs. C-Cl) | Predicting and controlling site-selectivity. |
| Support Vector Machines | Quantum chemical descriptors, ligand steric parameters | Success/Failure classification | Screening viable catalyst/ligand combinations. |
Exploration of New Reactivity Modes for the Difluoromethyl Group
While the halogen atoms are obvious sites for modification, the difluoromethyl (CF₂H) group possesses its own unique and valuable reactivity. The CF₂H group is an intriguing structural motif with significant potential in pharmaceuticals and materials. nih.gov It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, which is a critical feature in medicinal chemistry. nih.govnih.gov
Future research will delve deeper into activating the C-H bond of the difluoromethyl group. This can be achieved through direct deprotonation using a strong base to form a difluoromethyl anion, which can then be trapped by various electrophiles to build molecular complexity directly at the fluorinated carbon. acs.org Another emerging area is the generation of a difluoromethyl radical (•CF₂H) from the parent compound. This radical species can participate in a variety of addition reactions, offering a pathway to difluoromethylated products that are inaccessible through traditional methods. nih.gov Exploring these reactivity modes will unlock the full synthetic potential of the CF₂H group beyond its role as a stable structural element.
| Reactivity Mode | Required Conditions/Reagents | Resulting Transformation | Research Opportunity |
|---|---|---|---|
| C-H Deprotonation | Strong lithiated base (e.g., LDA, n-BuLi) | Formation of a nucleophilic difluoro-anion (Ar-CF₂⁻) | Reaction with electrophiles (aldehydes, ketones, alkyl halides). acs.org |
| Radical Generation | Radical initiator (e.g., peroxide), photoredox catalysis | Formation of a difluoromethyl radical (Ar-CF₂•) | Addition to alkenes and alkynes; C-H functionalization. |
| Hydrogen Bond Donor | Interaction with H-bond acceptors (e.g., N, O atoms) | Non-covalent interactions | Design of supramolecular structures and enzyme inhibitors. nih.gov |
Innovative Applications in Materials Science and Medicinal Chemistry Scaffolds
The unique combination of functional groups in this compound makes it an attractive scaffold for both materials science and medicinal chemistry.
In medicinal chemistry , the difluoromethyl group is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups. nih.gov This property allows chemists to replace these more easily metabolized groups in a drug candidate with a CF₂H group, potentially improving the drug's metabolic stability, bioavailability, and half-life. The bromo and chloro substituents serve as versatile handles for introducing other pharmacophores or for anchoring the molecule to a biological target. The entire molecule can thus serve as a foundational scaffold for building new classes of inhibitors, receptor antagonists, or other bioactive agents. The incorporation of fluorine-containing motifs is a routine and highly successful tactic in modern drug discovery. nih.gov
In materials science , the high polarity, potential for hydrogen bonding through the CF₂H group, and rigid aromatic core of the molecule are desirable features. These characteristics suggest its potential use as a building block for liquid crystals, polymers with high thermal stability, or organic light-emitting diodes (OLEDs). For example, substituted benzene (B151609) rings are used to create advanced porous materials, such as metal-organic frameworks (MOFs), for capturing pollutants like benzene from the atmosphere. manchester.ac.uk Furthermore, the molecule's derivatives could be explored as components in thermally activated delayed fluorescence (TADF) emitters, where the electronic properties of the substituted ring are critical. rsc.org The ability to selectively functionalize the C-Br and C-Cl bonds allows for the programmed synthesis of complex, multifunctional materials.
| Field | Potential Application | Key Structural Features |
|---|---|---|
| Medicinal Chemistry | Core scaffold for enzyme inhibitors or receptor modulators | CF₂H as a bioisostere; C-Br/C-Cl as synthetic handles for diversification. nih.gov |
| Materials Science (Polymers) | Monomer for high-performance polymers | Rigid aromatic core; potential for high thermal stability and chemical resistance. |
| Materials Science (Electronics) | Building block for organic semiconductors or TADF emitters | Tunable electronic properties via functionalization of C-Br/C-Cl bonds. rsc.org |
| Materials Science (Porous Materials) | Linker for Metal-Organic Frameworks (MOFs) | Defined geometry; potential for specific gas adsorption. manchester.ac.uk |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-chloro-1-(difluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation and functional group introduction via electrophilic substitution. For example:
- Step 1 : Bromination of a benzene derivative using Br₂/FeBr₃ under controlled temperature (40–60°C).
- Step 2 : Chlorination via Cl₂/AlCl₃ or SOCl₂, ensuring regioselectivity by steric and electronic directing effects.
- Step 3 : Difluoromethylation using reagents like ClCF₂H or CF₂Br₂ in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).
Q. How can the structure of this compound be confirmed spectroscopically?
- Analytical Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and CF₂ groups (¹⁹F NMR: δ -80 to -100 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 241 (C₇H₄BrClF₂).
- IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹), C-Br (500–600 cm⁻¹).
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?
- Mechanistic Analysis :
- Buchwald-Hartwig Amination : The bromine atom is more reactive than chlorine in Pd-catalyzed couplings due to lower bond dissociation energy (Br: ~65 kcal/mol vs. Cl: ~81 kcal/mol).
- Suzuki-Miyaura Coupling : Steric hindrance from the difluoromethyl group directs coupling to the para position. Computational studies (DFT) show electron-withdrawing CF₂ groups increase electrophilicity at the brominated site.
Q. How does the difluoromethyl group influence the compound’s interactions in biological systems compared to non-fluorinated analogs?
- Biological Relevance :
- Lipophilicity : The CF₂ group increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays).
- Metabolic Stability : Fluorine reduces oxidative metabolism; in vitro CYP450 assays show 30–50% lower clearance vs. non-fluorinated analogs.
- Target Binding : Fluorine’s electronegativity alters hydrogen-bonding patterns in enzyme active sites (e.g., kinase inhibition studies).
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm).
- Spill Management : Neutralize with NaHCO₃/sand; avoid water to prevent hydrolysis.
- Storage : In amber glass bottles at 2–8°C under inert gas (Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
